molecular formula C7H5BrFNO3 B1291997 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene CAS No. 330794-02-0

1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene

Cat. No.: B1291997
CAS No.: 330794-02-0
M. Wt: 250.02 g/mol
InChI Key: DBEXWIUEKLTMPE-UHFFFAOYSA-N
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Description

1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene is an organic compound with the molecular formula C7H5BrFNO3 It is a derivative of benzene, substituted with bromine, fluorine, methoxy, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the nitration of 1-bromo-2-fluoro-5-methoxybenzene, followed by purification to obtain the desired product . The reaction conditions typically include the use of concentrated nitric acid and sulfuric acid as nitrating agents, with the reaction being carried out at low temperatures to control the rate of nitration and minimize side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The presence of both electron-withdrawing (nitro, fluoro) and electron-donating (methoxy) groups creates a balance that can be exploited in various chemical reactions and applications .

Properties

IUPAC Name

1-bromo-2-fluoro-5-methoxy-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO3/c1-13-7-2-4(8)5(9)3-6(7)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBEXWIUEKLTMPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1[N+](=O)[O-])F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00625090
Record name 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330794-02-0
Record name 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 1-bromo-2,5-difluoro-4-nitrobenzene (5.0 g, 21 mmol) was added 0.5 N sodium methoxide (50 mL, 25 mmol). The mixture was stirred at 60° C. for 1 h. The MeOH was rotovaped down. The crude product was dissolved in DCM (100 mL), washed with H2O, dried (Na2SO4), filtered, and rotovaped down to give the title compound of step A (5 g, 20 mmol, 95%) as a yellow solid. 1H NMR (400 MHz, CDCl3) δ ppm 7.69 (s, 1H), 7.28 (s, 1H), 3.95 (s, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
95%

Synthesis routes and methods II

Procedure details

1-Bromo-2,5-difluoro-4-nitrobenzene (15.0 g, 63.0 mmol) was added to a solution of sodium methoxide in methanol (164 mL, 0.5 M, Aldrich). The reaction was heated to 60° C. for 1 h. After cooling to room temperature, the solution was concentrated, and the residue was diluted with water (100 mL) followed by extraction with Ethyl acetate (2×80 mL). The organic phase was dried (Na2SO4) and concentrated to afford 5-bromo-4-fluoro-2-nitrophenyl methyl ether as an orange solid (15.2 g, 95% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 3.93 (s, 3 H), 7.76 (d, J=5.5 Hz, 1 H), 8.08 (d, J=8.4 Hz, 1 H).
Quantity
15 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
164 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 1-bromo-2,5-difluoro-4-nitrobenzene (2.56 g, 0.011 mmol) in methanol (20 mL) was added a 25% sodium methoxide in methanol solution (2.5 mL). The mixture was stirred at room temperature for 1.5 hours. The reaction was then concentrated, re-dissolved in EtOAc and washed with water. The aqueous wash was back-extracted with EtOAc. The combined organic extracts were washed with brine, dried over sodium sulfate, filtered and concentrated to give 1-bromo-2-fluoro-5-methoxy-4-nitrobenzene (2.65 g, 99%).
Quantity
2.56 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One

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